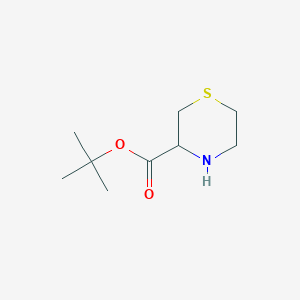

Tert-butyl thiomorpholine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)7-6-13-5-4-10-7/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXHUKREMWJVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Profiles of Tert Butyl Thiomorpholine 3 Carboxylate

Functional Group Interconversions of the Carboxylate and Amine Moieties

The primary reactive sites for functional group interconversion are the secondary amine within the ring and the tert-butyl ester at the 3-position. These sites are frequently targeted for peptide coupling, deprotection, and substitution reactions.

The tert-butyl ester of thiomorpholine-3-carboxylate (B1243768) can be converted into amides through various synthetic methodologies. While direct amidation of the unactivated ester is challenging, several effective protocols exist.

One approach involves the in-situ generation of a more reactive acid chloride intermediate. The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride (SnCl₂) under mild conditions generates an acid chloride, which readily reacts with a variety of primary or secondary amines to furnish the corresponding amides in high yields. researchgate.net This one-pot procedure provides an efficient pathway for the amidation of tert-butyl esters. researchgate.net

In a related context, the amidation of a thiomorpholine (B91149) dicarboxylate derivative has been successfully achieved using organoaluminum reagents. Specifically, 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide reacts with various primary amines in the presence of trimethylaluminum (B3029685) (2M in toluene) at ambient temperature to afford the corresponding amide derivatives in good yields. indexcopernicus.com This method highlights a pathway for forming amides from carboxylate precursors within the thiomorpholine scaffold. indexcopernicus.com

Table 1: Selected Amidation Reactions of Thiomorpholine Carboxylate Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| tert-Butyl Ester | 1. α,α-Dichlorodiphenylmethane, SnCl₂ (cat.)2. R¹R²NH | N,N-Disubstituted Amide | High | researchgate.net |

| 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide | Primary Amines (R-NH₂), Trimethyl aluminum | 2-Carboxamide derivatives of thiomorpholine | Good | indexcopernicus.com |

Hydrolysis of Ester and Protecting Groups

The tert-butyl group is a common protecting group for carboxylic acids due to its stability towards many nucleophilic and basic conditions. thieme.de However, it can be readily cleaved under acidic conditions to reveal the free carboxylic acid. thieme.de This deprotection is a key step in multi-step syntheses.

Several reagents are effective for the hydrolysis of tert-butyl esters:

Trifluoroacetic Acid (TFA): Diluted TFA is a standard reagent for cleaving tert-butyl esters and ethers. thieme.de

Aqueous Phosphoric Acid: This reagent offers an environmentally benign, mild, and selective method for the deprotection of tert-butyl esters and carbamates. It tolerates other acid-sensitive groups like benzyl (B1604629) esters and Cbz carbamates. organic-chemistry.org

Molecular Iodine: In a mild and efficient method, molecular iodine can catalyze the hydrolysis of tert-butyl esters in acetonitrile. This reaction is compatible with other acid-labile protecting groups such as N-Boc. researchgate.net

Thionyl Chloride (SOCl₂): Treatment of tert-butyl esters with SOCl₂ at room temperature can convert them directly into acid chlorides, a reaction that does not proceed with other common esters like methyl or benzyl esters. organic-chemistry.org

The secondary amine of the thiomorpholine ring is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group. indexcopernicus.com The deprotection of the N-Boc group is typically achieved under acidic conditions similar to those used for the tert-butyl ester, such as treatment with TFA or aqueous phosphoric acid. organic-chemistry.org

Table 2: Selected Deprotection Methods for Tert-butyl Esters

| Reagent | Conditions | Selectivity | Reference |

| Aqueous Phosphoric Acid | High Yielding, Convenient Workup | Selective for t-Bu esters/carbamates over Cbz, Bn esters, TBDMS ethers | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Standard acidic deprotection | Cleaves most acid-labile groups | thieme.de |

| Molecular Iodine (catalytic) | Acetonitrile, mild | Compatible with N-Boc, OBn, OAc | researchgate.net |

| Thionyl Chloride (SOCl₂) | Room Temperature | Converts t-Bu ester to acid chloride; other esters unreactive | organic-chemistry.org |

Nucleophilic Substitution Reactions

The carboxylate moiety can be transformed via nucleophilic substitution, typically after activation. As mentioned previously, tert-butyl esters can be converted into acid chlorides in a one-pot reaction using α,α-dichlorodiphenylmethane and SnCl₂. researchgate.net This highly reactive intermediate can then be subjected to nucleophilic attack by a range of nucleophiles, such as alcohols or amines, to form new esters or amides, respectively. researchgate.net This two-step sequence, performed in a single pot, represents a powerful method for the functionalization of the carboxylate group. researchgate.net

Reactivity of the Thiomorpholine Ring System

The thiomorpholine ring contains three distinct sites for potential transformations: the nitrogen atom, the sulfur atom, and the ring's carbon framework.

The heteroatoms of the thiomorpholine ring are key handles for derivatization.

Nitrogen Derivatization: The secondary amine is nucleophilic and can undergo various reactions. N-arylation can be achieved through nucleophilic aromatic substitution. For example, thiomorpholine reacts with 4-fluoronitrobenzene in the presence of a base like triethylamine (B128534) to yield N-(4-nitrophenyl)thiomorpholine. mdpi.comresearchgate.net The nitrogen can also be acylated, as seen in the synthesis of N-tert-butyloxycarbonyl thiomorpholine by reacting thiomorpholine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). indexcopernicus.com

Sulfur Derivatization: The sulfur atom in the thiomorpholine ring can be readily oxidized. A common transformation is the oxidation to a sulfone (thiomorpholine 1,1-dioxide). This is typically accomplished using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). indexcopernicus.com The reaction involves dissolving the thiomorpholine derivative in a suitable solvent like dichloromethane (B109758) and adding m-CPBA, often at reduced temperatures, followed by stirring at room temperature. indexcopernicus.com This oxidation increases the polarity of the molecule and can influence the reactivity of adjacent carbon atoms.

Table 3: Derivatization Reactions at Ring Heteroatoms

| Heteroatom | Reaction Type | Reagents | Product | Reference |

| Nitrogen | N-Acylation | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | N-Boc-thiomorpholine | indexcopernicus.com |

| Nitrogen | N-Arylation | 4-Fluoronitrobenzene, Triethylamine | N-(4-nitrophenyl)thiomorpholine | mdpi.comresearchgate.net |

| Sulfur | Oxidation | meta-Chloroperbenzoic acid (m-CPBA) | Thiomorpholine 1,1-dioxide | indexcopernicus.com |

Transformations Involving the Methylene (B1212753) and Methine Carbons

Direct functionalization of the C-H bonds of the thiomorpholine ring is less common, but reactions at carbons adjacent to the heteroatoms have been reported, particularly after activation of the ring. The carbon at position 3 is a methine carbon, while those at 2, 5, and 6 are methylene carbons.

A notable example involves the functionalization at the C-2 position. After oxidation of the sulfur to a sulfone and protection of the nitrogen, the resulting tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide can be deprotonated at the C-2 position using a strong base like lithium hexamethyldisilazide (LiHMDS). indexcopernicus.com The resulting carbanion can then react with an electrophile. For instance, treatment with methyl chloroformate at -78°C introduces a methyl carboxylate group at the C-2 position, yielding 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide in excellent yield. indexcopernicus.com This transformation demonstrates that modification of the ring heteroatoms can facilitate the derivatization of the ring's carbon skeleton. indexcopernicus.com

Oxidation States of the Sulfur Atom

The sulfur atom within the thiomorpholine ring of tert-butyl thiomorpholine-3-carboxylate is a thioether, which places it in its lowest oxidation state (-2). This sulfur atom is susceptible to oxidation, a common transformation for sulfides, which can be readily converted to sulfoxides and subsequently to sulfones. This progression involves an increase in the oxidation state of the sulfur atom and significantly alters the molecule's electronic properties and reactivity.

The oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry. bohrium.com This process can be achieved using a variety of oxidizing agents. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this purpose. organic-chemistry.org The reaction is typically carried out at low temperatures, such as -78°C, to selectively yield the sulfoxide (B87167) and prevent over-oxidation to the sulfone. organic-chemistry.org Other reagents capable of effecting this transformation include hydrogen peroxide, often in the presence of a catalyst. nih.gov

A critical stereochemical consequence of this oxidation is the formation of a new stereocenter at the sulfur atom, provided the sulfide (B99878) is not symmetrical. organic-chemistry.org This results in the potential for two diastereomeric sulfoxides. Further oxidation of either of these diastereomeric sulfoxides leads to the formation of a single achiral sulfone.

The sulfoxide can be further oxidized to a sulfone, which represents a higher oxidation state for the sulfur atom. This second oxidation step typically requires more forcing conditions or a higher stoichiometry of the oxidizing agent. organic-chemistry.orgnih.gov The resulting sulfone is generally more stable and less reactive than the corresponding sulfoxide. The oxidation states of the sulfur atom in this compound are summarized in the table below.

| Oxidation State | Functional Group |

| -2 | Sulfide (Thioether) |

| 0 | Sulfoxide |

| +2 | Sulfone |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic strategies. This section explores the elucidated reaction pathways and the stereochemical implications of its transformations.

The reactivity of this compound is influenced by its three main functional groups: the N-Boc (tert-butyloxycarbonyl) protecting group, the tert-butyl ester, and the thiomorpholine ring itself.

The N-Boc group is an acid-labile protecting group, stable to most nucleophiles and bases, which allows for selective reactions at other parts of the molecule. organic-chemistry.org Its removal is typically achieved under anhydrous acidic conditions. organic-chemistry.org The tert-butyl ester also exhibits acid sensitivity and can be cleaved to the corresponding carboxylic acid. thieme.de

Research on the parent compound, L-thiomorpholine-3-carboxylic acid, has provided insight into the reactivity of the thiomorpholine ring. In a biological context, L-thiomorpholine-3-carboxylic acid undergoes bioactivation catalyzed by L-amino acid oxidase. nih.gov This enzymatic process involves the formation of an imine intermediate, specifically 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This transformation highlights a potential reaction pathway involving oxidation at the nitrogen and adjacent carbon, leading to a C=N double bond within the ring. nih.gov

In the context of synthetic organic chemistry, N-protected amino acid active esters can undergo intramolecular cyclization. For example, active esters of N-Boc protected α,β-unsaturated γ-amino acids have been shown to cyclize into the corresponding γ-lactams in the presence of a weak base. bohrium.comresearchgate.net This suggests that under certain conditions, the ester group of this compound could potentially participate in intramolecular reactions.

The stereochemistry of reactions involving this compound is of significant interest, particularly given the presence of a chiral center at the 3-position of the thiomorpholine ring. This existing stereocenter can exert stereocontrol over subsequent chemical transformations.

As previously mentioned, the oxidation of the sulfur atom to a sulfoxide creates a new stereocenter, leading to the formation of diastereomers. organic-chemistry.org The stereochemical outcome of this oxidation can be influenced by the reaction conditions and the steric environment around the sulfur atom.

Furthermore, reactions at positions adjacent to the chiral center can proceed with a high degree of diastereoselectivity. Studies on analogous N-Boc protected cyclic amino acid derivatives have demonstrated this principle. For instance, the electrophilic azidation of the enolate of a Boc-protected pyroglutamic acid tert-butyl ester derivative proceeded with high diastereoselectivity. nih.gov This suggests that the enolate of this compound would likely exhibit facial selectivity in its reactions with electrophiles, with the incoming group being directed by the existing stereocenter at C3.

The synthesis of thiomorpholine-3-carboxylic acid derivatives on a solid support has also been shown to proceed stereoselectively. researchgate.net This indicates that both the formation of the thiomorpholine ring and its subsequent modifications can be controlled to yield specific stereoisomers. researchgate.net The N-acyl group on the nitrogen can also lead to the formation of stable rotamers, which can influence the conformational preference of the ring and the outcome of its reactions. researchgate.net

Tert Butyl Thiomorpholine 3 Carboxylate As a Pivotal Intermediate in Complex Molecular Architectures

Role in the Synthesis of Heterocyclic Amino Acid Derivatives

Tert-butyl thiomorpholine-3-carboxylate (B1243768) is itself a non-proteinogenic, heterocyclic alpha-amino acid, a class of compounds of great interest in drug discovery. Its structure serves as a valuable starting point for the synthesis of more complex and functionally diverse amino acid derivatives. The thiomorpholine (B91149) ring can be further functionalized, and the protected amine and carboxyl groups allow for standard peptide coupling reactions or other modifications.

A key application is its use in creating novel amide derivatives. For example, the closely related compound, 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide, can be readily reacted with various primary amines to produce a library of new amides. indexcopernicus.com This reaction highlights how the thiomorpholine carboxylate scaffold can be systematically modified to explore chemical space.

Furthermore, synthetic strategies have been developed for the stereoselective creation of thiomorpholine-3-carboxylic acid derivatives on a solid support. nih.gov Starting from resin-bound cysteine, a multi-step sequence can be employed to construct the thiomorpholine ring system. This solid-phase approach is particularly powerful as it enables the efficient and controlled synthesis of peptide chains incorporating the thiomorpholine motif, leading to a wide array of novel heterocyclic peptide derivatives. The enzymatic bioactivation of L-thiomorpholine-3-carboxylic acid by L-amino acid oxidase to an intermediate imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, further demonstrates the potential for creating derivatives through biological or biomimetic transformations. nih.gov

Table 1: Examples of Synthesized Heterocyclic Amino Acid Derivatives

| Starting Material | Reagent(s) | Product Class | Citation |

|---|---|---|---|

| 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide | Primary Amines, Trimethyl aluminum | Thiomorpholine Carboxamides | indexcopernicus.com |

| Immobilized Fmoc-Cys(Trt)-OH | N-alkyl-N-sulfonyl/acyl intermediates, TFA | Thiomorpholine-3-carboxylic acids | nih.gov |

Application in Scaffold Diverse Synthesis

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. The inherent conformational properties and chemical stability of the thiomorpholine ring make it a desirable core for the design of new therapeutic agents. jchemrev.com

Tert-butyl thiomorpholine-3-carboxylate is an ideal building block for scaffold diversification for two main reasons:

It contains the privileged thiomorpholine core structure.

It possesses two orthogonal protecting groups (Boc and tert-butyl ester).

These protecting groups allow chemists to perform selective chemical modifications at different parts of the molecule in a controlled, stepwise manner. The Boc group can be removed under acidic conditions to free the secondary amine for N-alkylation, acylation, or sulfonation. Subsequently, the tert-butyl ester can be cleaved to allow for amide bond formation or other modifications at the C-terminus. This stepwise functionalization enables the generation of a large library of diverse molecules from a single, common intermediate, each retaining the core thiomorpholine scaffold but decorated with different chemical functionalities to modulate biological activity and pharmacokinetic properties.

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for rapidly generating molecular diversity. beilstein-journals.orgmdpi.com The Ugi and Passerini reactions are cornerstone MCRs widely used in drug discovery. This compound is well-suited for use in such reactions due to its inherent functional groups.

The structure contains a secondary amine (protected as a Boc-carbamate) and a carboxylic acid (protected as a tert-butyl ester). Following selective deprotection, either of these groups can participate in an MCR.

As the Amine Component: Removal of the Boc group with an acid like trifluoroacetic acid (TFA) reveals the secondary amine. This amine can then be used as the amine component in a four-component Ugi reaction, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino amide derivative built upon the thiomorpholine scaffold. beilstein-journals.org

As the Carboxylic Acid Component: Selective hydrolysis of the tert-butyl ester would yield the free carboxylic acid. This could then serve as the acid component in a three-component Passerini reaction with a carbonyl compound and an isocyanide, or in an Ugi reaction.

This bifunctional nature allows the thiomorpholine core to be incorporated into complex, peptide-like structures in a highly efficient, single-step reaction, making it a valuable tool for generating libraries of compounds for high-throughput screening.

Strategic Intermediate in Constrained Peptide Mimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in peptidomimetic design is to introduce conformational constraints into a peptide's structure to lock it into its bioactive conformation. nih.gov

Incorporating rigid cyclic amino acids into a peptide chain is a well-established method for inducing such constraints. nih.govnih.gov The thiomorpholine-3-carboxylate structure, with its saturated six-membered ring, is significantly more rigid than a linear amino acid. When incorporated into a peptide sequence, it disrupts the flexibility of the peptide backbone, forcing it to adopt a specific turn or conformation.

This makes this compound a strategic intermediate for designing constrained peptide mimetics. By replacing a flexible amino acid residue in a biologically active peptide with the thiomorpholine moiety, chemists can create analogues with a more defined three-dimensional structure. This can lead to increased receptor binding affinity and selectivity. The synthesis can be planned using standard solid-phase peptide synthesis, where the protected this compound is introduced as one of the amino acid building blocks in the sequence.

Precursor to Phosphonic Acid Analogues

Phosphonic acids are important functional groups in medicinal chemistry, often used as isosteric replacements for phosphate (B84403) or carboxylate groups in bioactive molecules. researchgate.net They are known for their ability to chelate metals and interact strongly with biological targets. The synthesis of complex molecules containing a phosphonic acid group often requires precursors with protected phosphonate (B1237965) esters.

This compound is an excellent precursor for creating analogues that contain both a carboxylic acid and a phosphonic acid. The synthetic strategy involves functionalizing the thiomorpholine nitrogen with a side chain containing a di-tert-butyl phosphonate group. The resulting intermediate would possess three tert-butyl protecting groups: one on the carboxylate, and two on the phosphonate.

A key advantage of this arrangement is that all three protecting groups can be removed simultaneously under acidic conditions, typically using trifluoroacetic acid (TFA). researchgate.net This efficient, one-step deprotection yields the final product containing both the free carboxylic acid at the 3-position and the phosphonic acid on the side chain. This synthetic convergence is highly valuable, simplifying the synthesis of complex, dually-functionalized thiomorpholine analogues for applications such as bone-targeting agents or enzyme inhibitors. researchgate.netgoogle.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid |

| 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide |

| Fmoc-Cys(Trt)-OH |

| Trifluoroacetic acid (TFA) |

| Di-tert-butyl phosphonate |

| L-thiomorpholine-3-carboxylic acid |

Advanced Spectroscopic and Chromatographic Methodologies in Research on Thiomorpholine 3 Carboxylate Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For tert-butyl thiomorpholine-3-carboxylate (B1243768), ¹H and ¹³C NMR provide unambiguous evidence of the molecular skeleton, while advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for conformational and stereochemical analysis. mdpi.comunimelb.edu.au

Detailed Research Findings:

The thiomorpholine (B91149) ring typically adopts a low-energy chair conformation. mdpi.com The orientation of substituents on the ring (axial vs. equatorial) can be determined by analyzing the coupling constants (J-values) of the ring protons in the ¹H NMR spectrum. For instance, a large coupling constant between two vicinal protons often indicates a trans-diaxial relationship.

The chemical shifts (δ) of the protons and carbons provide information about their local electronic environment. The tert-butyl group will exhibit a characteristic singlet in the ¹H NMR spectrum around 1.5 ppm due to the nine equivalent protons, and two distinct signals in the ¹³C NMR spectrum for the quaternary carbon and the three equivalent methyl carbons. researchgate.net The protons on the thiomorpholine ring will appear as a series of multiplets, with their exact shifts depending on their position relative to the sulfur atom, nitrogen atom, and the ester group.

Conformational analysis of similar heterocyclic systems has been successfully performed using ¹H NMR spectroscopy and computational methods. unimelb.edu.au These studies often reveal a predominant conformer in solution. For tert-butyl thiomorpholine-3-carboxylate, NOESY experiments can reveal through-space interactions between protons, helping to establish the relative stereochemistry and preferred conformation of the molecule. mdpi.com For chiral derivatives, specialized chiral solvating agents can be used to differentiate between enantiomers by inducing separate signals in the NMR spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: This table presents expected chemical shift ranges based on typical values for similar structural motifs.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations & Notes |

| C(O)OC (CH₃)₃ | - | ~81.0 | Quaternary carbon of the tert-butyl group. |

| C(O)OC(CH₃ )₃ | ~1.48 (s, 9H) | ~28.0 | Nine equivalent protons appear as a sharp singlet. |

| C =O | - | ~172.0 | Carbonyl carbon of the ester. |

| N-H | Variable (broad) | - | Broad signal, position dependent on solvent and concentration. |

| C 3-H | ~3.5-3.7 (m, 1H) | ~58.0 | Alpha-carbon to the ester and nitrogen. |

| C 2-H₂ | ~2.9-3.1 (m, 2H) | ~30.0 | Methylene (B1212753) group adjacent to sulfur. |

| C 5-H₂ | ~3.1-3.3 (m, 2H) | ~50.0 | Methylene group adjacent to nitrogen. |

| C 6-H₂ | ~2.7-2.9 (m, 2H) | ~26.0 | Methylene group adjacent to sulfur. |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of a molecule. mdpi.com

Detailed Research Findings:

For this compound (Molecular Formula: C₉H₁₇NO₂S), the expected monoisotopic mass is 219.0980. HRMS analysis, typically using electrospray ionization (ESI), would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in an MS/MS experiment provides valuable structural information. A common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable carbocation, or the neutral loss of isobutene, leading to a prominent peak at [M-56] or [M-57]. researchgate.net Other characteristic fragmentations would involve the cleavage of the thiomorpholine ring. Alpha-cleavage next to the sulfur or nitrogen atoms is a common pathway in such heterocyclic systems. thieme-connect.de The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment | Formula of Lost Neutral(s) | Fragmentation Pathway |

| 219.0980 | [M]⁺ | - | Molecular Ion |

| 163.0749 | [M - C₄H₈]⁺ | C₄H₈ | Loss of isobutene from the tert-butyl ester. |

| 118.0483 | [M - C₄H₈ - CO₂H]⁺ | C₄H₈, CO₂H | Subsequent loss of the carboxyl group. |

| 102.0585 | [C₅H₁₂NS]⁺ | C₄H₅O₂ | Cleavage of the ester and ring opening. |

| 57.0704 | [C₄H₉]⁺ | C₅H₈NO₂S | Tert-butyl carbocation. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent method for identifying the presence of specific functional groups. vscht.cz

Detailed Research Findings:

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. The N-H stretch of the secondary amine would be visible as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹. libretexts.org

IR spectroscopy is also a highly effective tool for real-time reaction monitoring, often using an attenuated total reflectance (ATR) fiber optic probe dipped directly into the reaction mixture. americanpharmaceuticalreview.comjascoinc.comcam.ac.uk For the synthesis of this compound from thiomorpholine-3-carboxylic acid and a tert-butyl source, one could monitor the reaction progress by observing the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the simultaneous appearance of the sharp ester C=O stretch (~1735 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1740 - 1730 | C=O Stretch | Ester (Carbonyl) | Strong, Sharp |

| 1470 - 1450 | C-H Bend | Alkyl (CH₂) | Medium |

| 1370 - 1365 | C-H Bend | tert-Butyl | Medium |

| 1260 - 1150 | C-O Stretch | Ester | Strong |

| 700 - 600 | C-S Stretch | Thioether | Weak - Medium |

X-ray Crystallography for Determination of Absolute Configuration and Crystal Packing

Detailed Research Findings:

For a chiral compound like this compound, X-ray crystallography can be used to determine its absolute configuration without ambiguity, provided a suitable single crystal can be grown. ed.ac.ukresearchgate.net This technique relies on the phenomenon of anomalous dispersion, which is more pronounced with heavier atoms, making the sulfur atom in the thiomorpholine ring beneficial for this analysis. thieme-connect.de The analysis would confirm the R or S configuration at the C3 stereocenter.

The crystal structure would also reveal the preferred conformation of the thiomorpholine ring, which is expected to be a chair form, and the orientation of the bulky tert-butyl ester group. mdpi.com Furthermore, the analysis provides insight into the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonds (e.g., involving the N-H group) and van der Waals interactions.

Table 4: Hypothetical Crystal Data for this compound Note: This table presents plausible data based on typical values for small organic molecules. mdpi.comnih.gov

| Parameter | Value | Description |

| Chemical Formula | C₉H₁₇NO₂S | The elemental composition of the molecule. |

| Formula Weight | 219.30 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A common centrosymmetric space group. |

| a, b, c (Å) | a = 13.4, b = 10.5, c = 7.5 | Dimensions of the unit cell. |

| β (°) | 96.5° | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1045 | The volume of one unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calc) | 1.39 g/cm³ | The calculated density of the crystal. |

Chromatographic Techniques (e.g., HPLC, TLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for separating components of a mixture and are routinely used to monitor the progress of a chemical reaction and to assess the purity of the final product.

Detailed Research Findings:

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and convenient method for the qualitative monitoring of reactions. researchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel). As the solvent (mobile phase) moves up the plate, the components separate based on their polarity. The starting material, intermediate(s), and product will typically have different retention factor (Rf) values. By spotting the reaction mixture alongside the starting material standard, one can visually track the consumption of the reactant and the formation of the product under UV light or after staining. thieme.de

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique used for both qualitative and quantitative analysis. acs.org It offers higher resolution and sensitivity than TLC. For this compound, a reversed-phase HPLC method (using a nonpolar stationary phase like C18 and a polar mobile phase like acetonitrile/water) would be suitable. The purity of the final compound is determined by integrating the area of the product peak and comparing it to the area of any impurity peaks. A pure compound should ideally show a single, sharp peak. The method can be optimized to achieve baseline separation of the product from any unreacted starting materials or by-products, allowing for accurate purity assessment (e.g., >99%). nih.gov

Table 5: Example of Reaction Monitoring and Purity Assessment Data

| Technique | Observation / Result | Interpretation |

| TLC | Time = 0 hr: Single spot at Rf = 0.2 (Starting Material). Time = 2 hr: Spots at Rf = 0.2 and Rf = 0.6 (Product). Time = 4 hr: Single spot at Rf = 0.6. | The starting material is less polar than the product. The reaction is complete after 4 hours as the starting material spot has disappeared. |

| HPLC | Purity Analysis of Final Product: - Retention Time: 8.5 min - Peak Area: 99.7% - Impurity 1 (Rt = 3.2 min): 0.2% - Impurity 2 (Rt = 9.1 min): 0.1% | The final product has a purity of 99.7% according to this HPLC method. The major peak at 8.5 minutes corresponds to this compound. |

Computational and Theoretical Investigations of Thiomorpholine 3 Carboxylate Systems

Conformational Analysis and Energy Minimization Studies

The conformational landscape of the thiomorpholine (B91149) ring is a central aspect of its chemistry. Like its oxygen-containing analogue, morpholine (B109124), thiomorpholine predominantly adopts a chair conformation. Computational studies, including those using Density Functional Theory (DFT), have been employed to determine the most stable conformations of thiomorpholine and its derivatives. researchgate.net

For the parent thiomorpholine molecule, energy minimization studies have confirmed that the chair conformation is the global minimum on the potential energy surface. These studies often involve scanning the potential energy surface by systematically changing key dihedral angles to identify all possible low-energy conformers, such as chair, boat, and twist-boat forms. The relative energies of these conformers are then calculated to determine their populations at a given temperature.

In the case of substituted thiomorpholines, such as tert-butyl thiomorpholine-3-carboxylate (B1243768), the substituents' positions (axial or equatorial) on the ring significantly influence the conformational equilibrium. For a 3-substituted thiomorpholine, the substituent can occupy either an axial or an equatorial position. Generally, due to reduced steric hindrance, the equatorial orientation is energetically more favorable for bulky substituents.

For N-substituted thiomorpholines, such as an N-Boc (tert-butyloxycarbonyl) protected derivative, the substituent on the nitrogen atom also has conformational implications. In a study on 4-(4-nitrophenyl)thiomorpholine, DFT calculations revealed that the 4-nitrophenyl group prefers a quasi-equatorial position in the optimized structure. mdpi.com This preference is a common feature in substituted cyclohexanes and related heterocycles, as it minimizes 1,3-diaxial interactions.

Table 1: Calculated Conformational Data for Thiomorpholine

| Conformer | Method | Relative Energy (kJ/mol) |

| Chair | G3(MP2)//B3LYP | 0.00 |

| Twist-Boat | G3(MP2)//B3LYP | 22.5 |

| Boat | G3(MP2)//B3LYP | 25.0 |

This data is for the parent thiomorpholine molecule and serves as a reference for the behavior of the ring system. researchgate.net

Prediction of Spectroscopic Parameters and Structural Properties

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data.

For thiomorpholine derivatives, DFT calculations have been shown to accurately predict structural parameters such as bond lengths and angles. mdpi.com For instance, in a DFT study of 4-(4-nitrophenyl)thiomorpholine, the calculated geometric parameters were compared with those obtained from X-ray crystallography, showing good agreement. mdpi.com This validates the use of computational methods for obtaining reliable structural information for such systems.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, which can be compared with experimental data. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. While no specific predicted spectroscopic data for tert-butyl thiomorpholine-3-carboxylate are published, the methodologies have been successfully applied to a wide range of organic molecules, including heterocyclic systems. mdpi.commdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and providing insights into the reaction kinetics and thermodynamics.

For thiomorpholine-based compounds, quantum chemical calculations can be used to study various reactions, such as N-alkylation, acylation, or reactions involving the carboxylate group. For example, understanding the reaction mechanism for the introduction of the N-Boc group onto the thiomorpholine nitrogen can be achieved by calculating the energy profile of the reaction. These calculations would help in determining whether the reaction proceeds through a concerted or a stepwise mechanism and would identify the rate-determining step.

While specific studies on the reaction mechanisms of this compound are not available, the general principles of using quantum chemistry to explore reaction pathways are well-established and have been applied to numerous heterocyclic systems. mdpi.com

Thermodynamic Property Calculations for Thiomorpholine Analogues

Computational methods allow for the calculation of various thermodynamic properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. A joint experimental and computational study on morpholine and thiomorpholine determined the gas-phase standard molar enthalpies of formation for these compounds using high-level composite methods like G3(MP2)//B3LYP. researchgate.net The study found a very good agreement between the calculated and experimental values, highlighting the accuracy of these theoretical approaches. researchgate.net

These calculations can be extended to substituted derivatives to understand the energetic effects of different functional groups. For this compound, computational methods could be used to determine its thermodynamic stability relative to other isomers or related compounds. Such data is valuable for understanding the energetics of reactions involving this molecule and for predicting its behavior under different conditions.

Table 2: Calculated Gas-Phase Thermodynamic Properties for Thiomorpholine at 298.15 K

| Property | Method | Value |

| Standard Molar Enthalpy of Formation (kJ/mol) | G3(MP2)//B3LYP | 45.8 ± 3.9 |

| Standard Molar Entropy (J·mol⁻¹·K⁻¹) | G3(MP2)//B3LYP | 321.4 |

| Standard Molar Heat Capacity (J·mol⁻¹·K⁻¹) | G3(MP2)//B3LYP | 114.8 |

This data is for the parent thiomorpholine molecule and provides a baseline for its derivatives. researchgate.net

Emerging Research Directions and Future Perspectives in Thiomorpholine 3 Carboxylate Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a molecule like tert-butyl thiomorpholine-3-carboxylate (B1243768), this translates to the development of methods that utilize less hazardous materials, reduce waste, and improve energy efficiency. While specific literature on "green" syntheses of this exact compound is nascent, emerging strategies in heterocyclic and amino acid synthesis offer a clear roadmap for future development.

One promising avenue is the use of biocatalysis . Enzymatic reactions, known for their high selectivity and mild reaction conditions, could be employed for the synthesis of the thiomorpholine (B91149) core or for the esterification step. For instance, lipases could potentially catalyze the esterification of thiomorpholine-3-carboxylic acid with tert-butanol (B103910) or a tert-butyl donor in non-conventional, greener solvents like ionic liquids or supercritical fluids. This would circumvent the need for harsh acidic catalysts and stoichiometric activating agents often used in traditional esterification methods.

Another key area of development is the use of eco-friendly catalytic systems . Research into the synthesis of related heterocyclic compounds has demonstrated the efficacy of solid-supported catalysts and metal-organic frameworks (MOFs) that can be easily recovered and reused, minimizing waste. For example, a patented method for synthesizing (S)-3-morpholinyl carboxylic acid, a close structural analogue, utilizes L-serine as a starting material in a multi-step process that could be adapted to be more sustainable by optimizing solvent choice and catalyst recycling. acs.org The development of a catalytic, one-pot synthesis from readily available starting materials would represent a significant advancement in the sustainable production of tert-butyl thiomorpholine-3-carboxylate.

The table below outlines potential green synthetic approaches that could be adapted for the synthesis of this compound, based on advancements in related fields.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Ring Formation | Multi-step synthesis involving hazardous reagents and solvents. | One-pot, multi-component reactions (MCRs); Biocatalytic cyclization. | Atom Economy, Less Hazardous Synthesis |

| Esterification | Use of strong acids (e.g., H₂SO₄) and excess tert-butanol. | Lipase-catalyzed esterification; Use of greener solvents (e.g., ionic liquids). | Use of Renewable Feedstocks, Safer Solvents |

| Catalysis | Homogeneous catalysts requiring difficult separation. | Heterogeneous catalysts (e.g., solid acids, zeolites); Reusable catalysts. | Catalysis, Waste Prevention |

Exploration of Unprecedented Chemical Transformations

The chemical reactivity of this compound has primarily been explored in the context of its amino acid-like properties, mainly involving transformations of the amine and carboxylate functionalities. However, the thiomorpholine ring itself, with its inherent functionalities—a secondary amine, a thioether, and a chiral center—presents a rich playground for discovering novel chemical transformations.

Recent research has begun to explore the reactivity of the sulfur atom within the thiomorpholine scaffold. Oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone can dramatically alter the molecule's electronic properties, polarity, and biological activity. A study on the synthesis of amides from a related thiomorpholine derivative involved the initial formation of a thiomorpholine 1,1-dioxide, highlighting the accessibility of this transformation. youtube.com The resulting sulfones can participate in a variety of subsequent reactions, opening up new avenues for derivatization.

Furthermore, the development of novel C-H activation methodologies could enable the direct functionalization of the thiomorpholine ring's carbon skeleton. This would provide access to a wider array of substituted derivatives that are currently difficult to synthesize. For instance, regioselective C-H arylation or alkylation at positions C-2, C-5, or C-6 would significantly expand the chemical space accessible from this building block.

The table below summarizes potential novel transformations for this compound.

| Reactive Site | Potential Transformation | Potential Reagents/Conditions | Resulting Functional Group |

| Sulfur Atom | Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone |

| Nitrogen Atom | N-Arylation, N-Alkylation | Buchwald-Hartwig or Ullmann coupling conditions | N-Aryl/Alkyl thiomorpholine |

| C-H Bonds | Direct C-H Functionalization | Transition-metal catalysis (e.g., Pd, Rh, Ru) | C-Aryl, C-Alkyl derivatives |

| Ring Structure | Ring-opening/Ring-contraction | Photochemical or electrochemical methods | Novel heterocyclic scaffolds |

Expansion of its Utility in Advanced Organic Synthesis beyond Current Applications

While this compound is a well-established building block for introducing a constrained amino acid motif, its potential in more complex synthetic strategies is an area of active exploration. Its rigid, chair-like conformation can be exploited to control the stereochemistry of adjacent stereocenters during a synthetic sequence.

One emerging application is its use as a chiral scaffold in asymmetric synthesis. The predefined stereochemistry at the C-3 position can be used to direct the stereoselective formation of new bonds on appended side chains. This could be particularly valuable in the synthesis of complex natural products or pharmaceuticals where precise control of stereochemistry is paramount.

Furthermore, the thiomorpholine ring can serve as a linchpin in the construction of intricate molecular architectures through multicomponent reactions (MCRs). By designing MCRs that incorporate this compound, chemists can rapidly generate libraries of complex molecules with a high degree of structural diversity. This approach is highly valuable in drug discovery for the efficient exploration of structure-activity relationships.

The utility of thiomorpholine derivatives in medicinal chemistry is also expanding, with reports of their incorporation into molecules with a range of biological activities, including anticancer and antimicrobial properties. indexcopernicus.comresearchgate.netnih.gov This suggests that this compound could serve as a key starting material for the development of new therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with flow technologies and automated platforms is revolutionizing the way molecules are made, enabling faster, safer, and more efficient production. The synthesis and derivatization of this compound are well-suited for adaptation to these modern technologies.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of this compound. A recent study detailed the continuous flow synthesis of the parent thiomorpholine scaffold via a telescoped photochemical thiol-ene reaction and cyclization sequence. nih.govchemrxiv.orgresearchgate.net This approach allows for precise control over reaction parameters, enhanced safety when handling reactive intermediates, and the potential for straightforward scaling. Such a process could be readily adapted to produce this compound by incorporating an in-line esterification step.

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are also poised to accelerate research involving this building block. youtube.comresearchgate.net By immobilizing this compound on a solid support, it can be used in automated peptide synthesizers or other automated platforms to rapidly generate libraries of peptides or other derivatives for high-throughput screening. The development of cartridge-based automated synthesizers further simplifies the process, allowing for the "on-demand" synthesis of derivatives.

The table below illustrates how the synthesis and application of this compound can be integrated with modern chemical technologies.

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Continuous synthesis of the thiomorpholine core and subsequent esterification. | Improved safety, scalability, and process control. nih.gov |

| Automated Synthesis | Rapid, parallel synthesis of derivative libraries for screening. | High-throughput experimentation, accelerated discovery. researchgate.net |

| Solid-Phase Synthesis | Use as a building block in automated peptide or small molecule synthesis. | Simplified purification, amenability to automation. |

Q & A

Q. What strategies enable selective functionalization of the thiomorpholine ring without tert-butyl group cleavage?

- Methodology : Use mild deprotection conditions (e.g., trifluoroacetic acid in DCM) to retain the tert-butyl group. For example, tert-butyl carbamate derivatives were synthesized via stepwise Boc protection, avoiding harsh acidic/base conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.